molecular formula C23H32O6 B14339785 Benzoic acid;2-butyl-2-ethylpropane-1,3-diol CAS No. 102887-49-0

Benzoic acid;2-butyl-2-ethylpropane-1,3-diol

Cat. No.: B14339785
CAS No.: 102887-49-0
M. Wt: 404.5 g/mol
InChI Key: CRPOKVSLNBQINQ-UHFFFAOYSA-N
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Description

Benzoic acid;2-butyl-2-ethylpropane-1,3-diol is an organic compound that combines the structural features of benzoic acid and a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-butyl-2-ethylpropane-1,3-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-butyl-2-ethylpropane-1,3-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.

Another method involves the direct alkylation of benzoic acid with 2-butyl-2-ethylpropane-1,3-diol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. This reaction is usually performed in an aprotic solvent, such as dimethyl sulfoxide or tetrahydrofuran, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-butyl-2-ethylpropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzoic acid group can be reduced to benzyl alcohol under suitable conditions.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Products may include 2-butyl-2-ethylpropane-1,3-dione or 2-butyl-2-ethylpropane-1,3-dicarboxylic acid.

    Reduction: The major product is benzyl alcohol.

    Substitution: Products depend on the specific substituent introduced, such as nitrobenzoic acid, halobenzoic acid, or sulfonylbenzoic acid.

Scientific Research Applications

Benzoic acid;2-butyl-2-ethylpropane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid;2-butyl-2-ethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, the benzoic acid moiety can act as a competitive inhibitor of enzymes that utilize benzoate as a substrate. The diol group can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2-butyl-2-ethylpropane-1,3-diol:

Uniqueness

Benzoic acid;2-butyl-2-ethylpropane-1,3-diol is unique due to its combination of aromatic and aliphatic functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

102887-49-0

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

benzoic acid;2-butyl-2-ethylpropane-1,3-diol

InChI

InChI=1S/C9H20O2.2C7H6O2/c1-3-5-6-9(4-2,7-10)8-11;2*8-7(9)6-4-2-1-3-5-6/h10-11H,3-8H2,1-2H3;2*1-5H,(H,8,9)

InChI Key

CRPOKVSLNBQINQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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